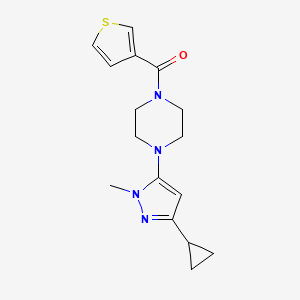![molecular formula C29H31ClN2O4 B2657024 Ethyl 4-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate CAS No. 514185-44-5](/img/structure/B2657024.png)
Ethyl 4-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate is a useful research compound. Its molecular formula is C29H31ClN2O4 and its molecular weight is 507.03. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research on naphtho[2,1-b]furo compounds, such as the synthesis of novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones, demonstrates significant antimicrobial activity. These compounds were synthesized through various chemical reactions and screened for their effectiveness against microbial infections, indicating the potential for developing new antimicrobial agents (Ravindra, Vagdevi, & Vaidya, 2008).
Synthetic Methodology
Studies on the synthesis of furan and naphtho[1,2-c] furan derivatives highlight the importance of these compounds in organic synthesis and the development of new synthetic methodologies. For instance, the synthetic studies on Sorigenins involving furan compounds underline the versatility of these heterocyclic frameworks in constructing complex organic molecules, which could have implications for pharmaceutical synthesis and material science (Horii, Katagi, Tamura, Tanaka, & Yamawaki, 1962).
Inhibition of Enzymes
Research on 2-amino-5-hydroxyindole derivatives, which share a structural resemblance to the specified compound in terms of the presence of heterocyclic and aromatic moieties, revealed their potent inhibition of the enzyme 5-lipoxygenase. This enzyme is crucial in the biosynthesis of leukotrienes, implicating these compounds in the potential treatment of inflammatory and allergic diseases, as well as atherosclerosis and cancer (Landwehr, George, Karg, Poeckel, Steinhilber, Troschuetz, & Werz, 2006).
Chemical Reactions under Specific Conditions
The study on the efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation showcases the potential of using specific physical conditions to influence chemical reactions. This methodology emphasizes the role of innovative synthetic conditions in enhancing reaction efficiency and selectivity, which is relevant for the development of compounds with similar structural features (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).
Photochemical and Electrochemical Applications
Further research into phenothiazine derivatives with various conjugated linkers, including furan, explores the effect of these linkers on the performance of dye-sensitized solar cells. The findings from these studies contribute to the development of materials with improved solar energy conversion efficiencies, underscoring the potential of heteroaromatic compounds in renewable energy technologies (Kim, Kim, Sakong, Namgoong, Park, Ko, Lee, Lee, & Kim, 2011).
Eigenschaften
IUPAC Name |
ethyl 4-[(4-chlorophenyl)-(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31ClN2O4/c1-4-31-14-16-32(17-15-31)26(19-10-12-20(30)13-11-19)25-24-23(29(34)35-5-2)18(3)36-28(24)22-9-7-6-8-21(22)27(25)33/h6-13,26,33H,4-5,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOQOPCLRWUDPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C5=C3C(=C(O5)C)C(=O)OCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2656949.png)


![N-(2-chlorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2656955.png)
![N-[3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutyl]prop-2-enamide](/img/structure/B2656957.png)
![2-[(2,4-Difluorophenyl)formamido]acetic acid](/img/structure/B2656958.png)





![N-(2-(6-((3,4-dimethoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2656964.png)